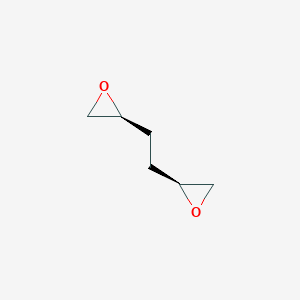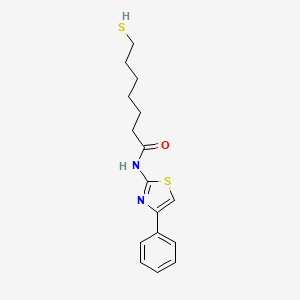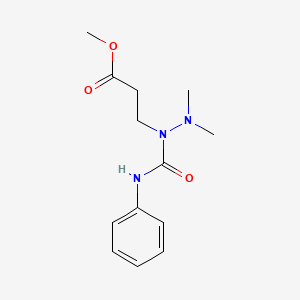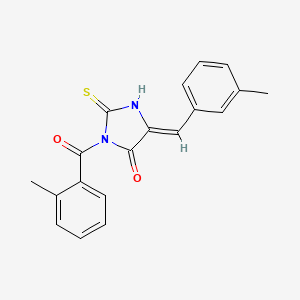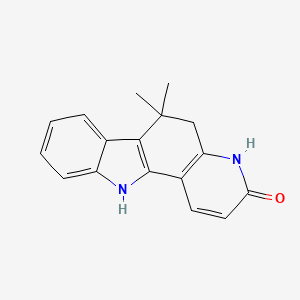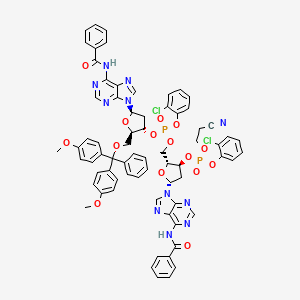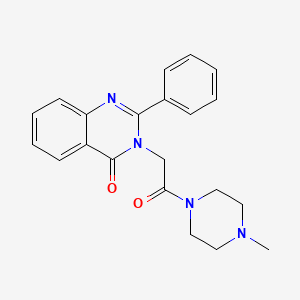
Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a piperazine ring, a quinazolinone moiety, and an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a base like pyridine.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a nucleophilic substitution reaction between a suitable piperazine derivative and the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Quinazolinone amines.
Substitution: N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, it can disrupt cellular processes such as proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Quinazolinone derivatives: Compounds with the quinazolinone core but varying functional groups.
Uniqueness
Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- is unique due to the combination of its piperazine ring, quinazolinone moiety, and acetyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
70540-65-7 |
|---|---|
Molekularformel |
C21H22N4O2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H22N4O2/c1-23-11-13-24(14-12-23)19(26)15-25-20(16-7-3-2-4-8-16)22-18-10-6-5-9-17(18)21(25)27/h2-10H,11-15H2,1H3 |
InChI-Schlüssel |
UIXBBNSXZOGOBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


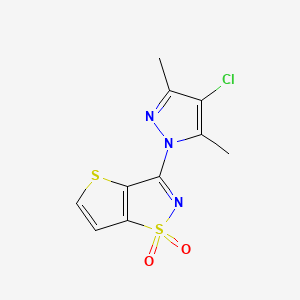
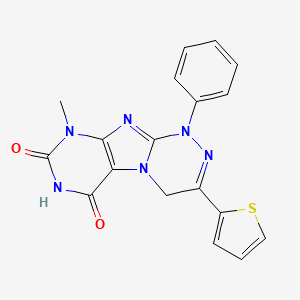
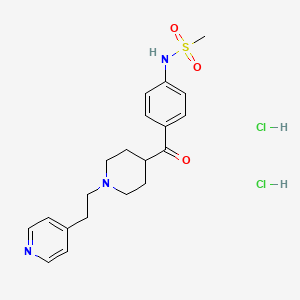

![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
